Metabolic Pathway Divergence from Endogenous Thyroxine Despite Structural Similarity
In isolated perfused rat liver studies and biliary fistula rat models, butyl 4-hydroxy-3,5-diiodobenzoate (BHDB) labeled with ¹³¹I in the 3,5 positions was directly compared against thyroxine (T4) labeled with ¹³¹I in the 3',5' positions. Despite their apparent structural similarity as iodinated aromatic compounds, BHDB and T4 are metabolized by fundamentally different pathways, confirming that BHDB does not simply mimic T4 metabolism but engages distinct enzymatic processing routes [1].
| Evidence Dimension | Metabolic pathway identity |
|---|---|
| Target Compound Data | BHDB metabolized via distinct pathway from T4 |
| Comparator Or Baseline | Thyroxine (T4) metabolized via canonical iodothyronine deiodination pathway |
| Quantified Difference | Qualitative pathway divergence; BHDB and T4 are metabolized by different pathways |
| Conditions | Isolated rat liver perfusions and rats with biliary fistulas; both compounds radiolabeled with ¹³¹I |
Why This Matters
This metabolic divergence enables BHDB to serve as a selective probe for studying thyroid hormone disposition mechanisms without confounding overlap with endogenous T4 processing pathways.
- [1] Wahner HW, et al. Metabolism of Butyl 4-Hydroxy-3,5-diiodobenzoate (BHDB), a Thyroxine Analogue. Endocrinology. 1968;83(1):97-104. View Source
